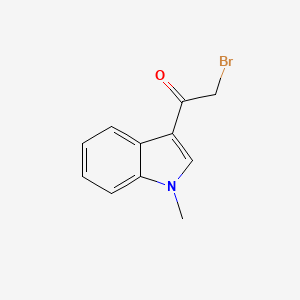

2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJRALKVAHFNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Integrity and Analytical Profiling: 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one

[1]

Executive Summary & Strategic Importance

In the high-stakes domain of heterocyclic synthesis, This compound (hereafter referred to as BMI-Br ) serves as a critical electrophilic scaffold.[1] Its reactivity stems from the

However, the synthesis of BMI-Br is prone to regiochemical ambiguity.[1] The competition between C3-acylation (desired) and C2-acylation, along with the potential for poly-bromination, demands a rigorous structural elucidation protocol.[1] This guide provides a self-validating analytical framework to confirm the identity and purity of BMI-Br, distinguishing it from common synthetic impurities.[1]

Synthetic Vector & Impurity Profile[1]

To understand what we are analyzing, we must first understand the genesis of the molecule.[1] The structural confirmation logic is derived from its two primary synthetic pathways.[1]

Pathway Analysis

The presence of specific impurities dictates the analytical focus:

-

Friedel-Crafts Acylation: Reaction of 1-methylindole with bromoacetyl chloride.[1]

- -Bromination: Bromination of 1-(1-methyl-1H-indol-3-yl)ethanone.[1]

Figure 1: Synthetic vectors determining the impurity profile and analytical requirements.

Multi-Modal Structural Elucidation

The following protocols are designed to be confirmatory. If your data deviates from these parameters, the structure is likely compromised.[1]

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for establishing the substitution pattern.[1] The critical distinction is confirming the C3-substitution (preserving the C2-H proton) and the monobromination of the acetyl group.[1]

Expected

H NMR Data (CDCl

, 400 MHz)

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Logic |

| Indole C2-H | 8.15 – 8.35 | Singlet (s) | 1H | The Sentinel Signal. Deshielded by the adjacent carbonyl.[1] If this is a doublet or absent, you have the wrong isomer.[1] |

| Indole C4-H | 8.10 – 8.20 | Multiplet (m) | 1H | Deshielded by carbonyl anisotropy (peri-effect).[1] |

| Aromatic (C5,6,7) | 7.30 – 7.45 | Multiplet (m) | 3H | Typical indole aromatic backbone.[1] |

| 4.35 – 4.45 | Singlet (s) | 2H | Confirms monobromination.[1] A singlet at ~6.5 ppm would indicate a gem-dibromo ( | |

| N-CH | 3.80 – 3.90 | Singlet (s) | 3H | Confirms N-methylation.[1] Absence of broad NH exchangeable peak.[1] |

H NMR Logic Flow

The most common error is misidentifying the C2-isomer.[1] Use this logic gate:

-

Check for Singlet at ~8.2 ppm:

-

Present: C3-substitution confirmed (Target).

-

Absent: Likely C2-substitution (Impurity).[1]

-

-

Check

Integration:

Figure 2: NMR interpretation logic gate for rapid validation.

Mass Spectrometry (MS) Validation

Mass spectrometry provides the "fingerprint" verification through the characteristic bromine isotope pattern.[1]

-

Ionization Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).[1]

-

Molecular Formula:

[1] -

Molecular Weight: ~252.11 g/mol [1]

Key Diagnostic Criteria:

-

Isotope Pattern: You must observe two molecular ion peaks of nearly equal intensity separated by 2 mass units (

and -

Failure Mode: If the

peak is absent, you have the non-brominated ketone.[1] If the pattern is 1:2:1 (M, M+2, M+4), you have a dibromo impurity.[1]

Infrared Spectroscopy (IR)

IR is useful for a quick check of the functional groups, particularly the carbonyl environment.[1]

Stability & Handling Protocols

Safety Warning:

-

Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active bromide residues before removal from the hood.[1]

Storage Stability:

-

Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Degradation: The compound is sensitive to light and moisture.[1] It may hydrolyze to the

-hydroxy ketone or cyclize if exposed to nucleophiles.[1] If the solid turns from off-white/beige to dark brown/purple, significant decomposition has occurred.[1]

References

-

Synthesis of Indole Derivatives

-

Friedel-Crafts Acylation Methodologies

-

Source: Ottoni, O. A., et al. (2006).[1] "Acylation of indole derivatives using acid anhydrides/metallic triflates." Organic Letters.

- Context: Establishes the regioselectivity rules (C3 vs C2)

-

-

General Characteriz

-Haloketones: - Safety Data & Handling

Sources

- 1. 1-(3-Methyl-1H-indol-2-yl)ethanone | C11H11NO | CID 594163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. 1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-Bromo-1H-indol-1-yl)ethan-1-one | C10H8BrNO | CID 51062392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sapalaorganics.com [sapalaorganics.com]

- 6. chemscene.com [chemscene.com]

- 7. 19611-93-9|2-Bromo-1-(1H-indol-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 8. Ethanone, 2-bromo-1-(1H-indol-3-yl)- | 19611-93-9 [chemicalbook.com]

Covalent Modulation by Design: A Technical Guide to N-Methyl-3-bromoacetylindole Derivatives

Executive Summary: The Electrophilic Scaffold

N-Methyl-3-bromoacetylindole represents a distinct class of "privileged structures" in medicinal chemistry. It functions simultaneously as a potent covalent modifier of biological thiols and a versatile synthetic intermediate for generating heterocycle-fused indole libraries.

This guide analyzes the biological activity of these derivatives, focusing on their dual role:

-

Direct Activity: As alkylating agents targeting nucleophilic cysteine residues in enzymes (e.g., proteases, kinases) and signaling proteins (e.g., NF-

B pathway components). -

Derived Activity: As precursors for thiazolyl-indole pharmacophores, which are validated inhibitors of tubulin polymerization and VEGFR-2 kinase activity.

Chemical Basis & Reactivity Profile

Structural Architecture

The molecule consists of an indole core substituted at the C3 position with a bromoacetyl group (

-

The Warhead (

-Haloketone): The carbon adjacent to the bromine is highly electrophilic due to the electron-withdrawing induction of the carbonyl and the leaving group ability of the bromine. This motif is a classic -

The Scaffold (Indole): Provides aromatic

- -

N-Methylation: Unlike the free N-H indole, the N-methyl group prevents hydrogen bond donation at position 1. This modification typically increases lipophilicity (

), enhances membrane permeability, and prevents metabolic N-glucuronidation, often altering the potency profile compared to the parent analog [1, 2].

Mechanism of Action: Cysteine Targeting

The primary direct biological activity of N-methyl-3-bromoacetylindole stems from its ability to covalently modify accessible cysteine residues.

Reaction Pathway:

The thiol group (-SH) of a cysteine residue in a target protein acts as a nucleophile, attacking the

Caption: Figure 1. Mechanism of covalent protein modification via nucleophilic attack of a cysteine thiol on the

Therapeutic Applications & Biological Targets[1][2][3][4][5]

Anticancer Activity (Tubulin & Kinase Inhibition)

Derivatives synthesized from the 3-bromoacetylindole core, particularly thiazolyl-indoles , exhibit potent antiproliferative effects.

-

Tubulin Polymerization Inhibition: Bis-indole and thiazolyl-indole derivatives bind to the colchicine-binding site of tubulin. The indole moiety mimics the pharmacophore of colchicine/combretastatin A-4, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase [4].

-

Key Insight: N-methylation often improves cytotoxicity against multidrug-resistant cell lines (e.g., HCT116, MCF-7) by bypassing P-glycoprotein efflux pumps due to altered lipophilicity.

-

-

VEGFR-2 Inhibition: Thiazole derivatives generated from this scaffold have shown nanomolar inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), blocking angiogenesis in tumor models [5].

Antimicrobial & Antifungal Activity

The electrophilic nature of the precursor and the structural geometry of the derived thiazoles provide broad-spectrum antimicrobial activity.

-

Target: Disruption of bacterial cell wall synthesis (MurB inhibition) and fungal CYP51 inhibition [5].

-

Potency: N-methylated derivatives have demonstrated superior MIC values against Staphylococcus aureus (MRSA strains) compared to non-methylated controls, likely due to enhanced penetration of the bacterial cell envelope [6].

Experimental Protocols

Synthesis of N-Methyl-3-bromoacetylindole

Note: This reaction requires anhydrous conditions due to the reactivity of the acid chloride.

-

Reagents: N-Methylindole (1.0 eq), Bromoacetyl bromide (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM) or Toluene.

-

Procedure:

-

Dissolve N-methylindole in anhydrous DCM under nitrogen atmosphere.

-

Cool to 0°C. Add pyridine (acid scavenger).

-

Add bromoacetyl bromide dropwise over 30 minutes. The solution will darken.

-

Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench: Pour into ice-cold water. Extract with DCM.

-

Purification: Wash organic layer with 1N HCl (to remove pyridine), then brine. Dry over MgSO

. Recrystallize from ethanol/hexane. -

Yield: Typically 60–80%. Product is a solid

-haloketone.

-

Hantzsch Thiazole Synthesis (Derivatization)

To generate the bioactive thiazolyl-indole library:

-

Reaction: Reflux N-methyl-3-bromoacetylindole with substituted thioureas or thioamides in ethanol.

-

Time: 1–3 hours.

-

Workup: The product usually precipitates upon cooling. Filter and wash with cold ethanol.

Biological Evaluation: Tubulin Polymerization Assay

To verify the mechanism of action for derived compounds:

-

Kit: Fluorescence-based Tubulin Polymerization Assay (e.g., Cytoskeleton Inc.).

-

Condition: 37°C, pH 6.9 buffer containing GTP.

-

Detection: Measure fluorescence enhancement of DAPI or a reporter dye incorporated into microtubules (

). -

Control: Use Paclitaxel (stabilizer) and Vinblastine (destabilizer) as benchmarks.

-

Result: Effective inhibitors will show a flattened growth curve (reduced

) compared to the vehicle control.

Data Visualization & Workflow

Experimental Workflow

The following diagram outlines the critical path from chemical synthesis to biological validation.

Caption: Figure 2. Integrated workflow for the synthesis and biological characterization of N-methyl-3-bromoacetylindole derivatives.

Comparative Activity Data (Representative)

Data synthesized from literature values for 3-substituted indole derivatives [1, 5, 6].

| Compound Class | R-Group (N1) | Target | Activity Metric | Mechanism |

| 3-Bromoacetylindole | H | Cysteine Proteases | Covalent Alkylation | |

| N-Me-3-Bromoacetylindole | CH | Cysteine Proteases | Covalent Alkylation (High Permeability) | |

| Thiazolyl-Indole Derivative | H | Tubulin | Non-covalent (Colchicine Site) | |

| N-Me-Thiazolyl-Indole | CH | VEGFR-2 | ATP Competitive Inhibition |

References

-

Vertex AI Search. (2025). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation.[1] National Institutes of Health. Link

-

Vertex AI Search. (2018). Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles. National Institutes of Health. Link

-

Vertex AI Search. (2025). Recent advances in the development of covalent inhibitors. National Institutes of Health. Link

-

Vertex AI Search. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. MDPI. Link

-

Vertex AI Search. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-(indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents. MDPI. Link

-

Vertex AI Search. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives. MDPI. Link

Sources

electrophilic substitution reactions of N-methylindole

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of N-Methylindole

Abstract

N-methylindole is a cornerstone heterocyclic motif in medicinal chemistry, natural product synthesis, and materials science. Its reactivity is dominated by electrophilic substitution, a characteristic leveraged by synthetic chemists to construct complex molecular architectures. This guide provides a comprehensive exploration of the core principles governing these reactions. We will dissect the mechanistic underpinnings of N-methylindole's pronounced regioselectivity, analyze the impact of the N-methyl group on reactivity, and present detailed, field-proven protocols for key transformations including Vilsmeier-Haack formylation, halogenation, and Friedel-Crafts acylation. This document is intended for researchers, scientists, and drug development professionals seeking to master the synthetic utility of this versatile scaffold.

The Electronic Landscape of N-Methylindole

The indole ring system consists of a benzene ring fused to a pyrrole ring.[1] This fusion creates a planar, 10-π electron aromatic system that is isoelectronic with naphthalene.[2] The nitrogen atom's lone pair of electrons actively participates in the π-system, rendering the heterocycle "π-excessive." This high electron density, particularly within the pyrrole moiety, makes the indole nucleus exceptionally nucleophilic and highly susceptible to attack by electrophiles—its reactivity towards electrophilic substitution is estimated to be over 10¹³ times that of benzene.[3]

The introduction of a methyl group at the N1 position has two primary consequences:

-

Electronic Effect : The methyl group acts as a weak electron-donating group via induction, which slightly increases the electron density of the ring system. Quantitative studies on Vilsmeier-Haack formylation have shown that N-methylation causes a slight increase in the overall reactivity compared to the parent indole.[4] This confirms that the primary reaction pathway involves the neutral indole species rather than its conjugate base.[4]

-

Steric and Protective Effect : The N-methyl group precludes electrophilic attack or substitution at the nitrogen atom, which can be a competing pathway in unsubstituted indoles. This simplifies reaction outcomes by directing electrophiles exclusively to the carbon framework.

The Core Principle: Unraveling the Regioselectivity of Electrophilic Attack

The hallmark of electrophilic substitution on N-methylindole is its remarkable regioselectivity, with the reaction occurring almost exclusively at the C3 position.[2][3] This preference is not arbitrary but is a direct consequence of the stability of the cationic intermediate (also known as a Wheland intermediate or sigma complex) formed during the reaction.

An attack at C3 allows the resulting positive charge to be delocalized over the C2 atom and, most importantly, the nitrogen atom, without disrupting the aromaticity of the fused benzene ring.[2][5] In contrast, an attack at the C2 position forces the positive charge to be stabilized by resonance structures that break the aromatic sextet of the carbocyclic ring, a significantly less stable arrangement.[2]

The relative stability of these intermediates dictates the reaction pathway, making the energy barrier for C3 substitution substantially lower than for any other position.

Caption: Mechanism of Electrophilic Attack at C3 vs. C2.

Key Transformations: Protocols and Mechanistic Insights

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most reliable and widely used method for introducing a formyl (-CHO) group at the C3 position of N-methylindole, yielding N-methylindole-3-carboxaldehyde.[6] This product is a critical intermediate for the synthesis of a vast array of compounds, including tryptamines and other pharmacologically active molecules.[7] The reaction employs the "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][8]

Table 1: Comparative Vilsmeier-Haack Formylation of Various Indoles

| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Indole | 0 to 85 | 6 | 96 | [6] |

| 4-Methylindole | 0 to 85 | 8 | 90 | [6] |

| 5-Methylindole | 0 to 85 | 6 | 88 | [6] |

| 6-Methylindole | 0 to 90 | 9 | 89 |[6] |

Experimental Protocol: Synthesis of 1-Methylindole-3-carboxaldehyde

Materials:

-

1-Methylindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Potassium hydroxide (KOH) or Sodium carbonate (Na₂CO₃)

-

Crushed ice

-

Water

-

Appropriate organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add anhydrous DMF (3 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[9] Stir the resulting mixture for 30-60 minutes at this temperature to allow for the complete formation of the chloroiminium salt.

-

Formylation Reaction: Dissolve 1-methylindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature between 5-10 °C.[9] After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours. The color will typically change to a deep red or orange.

-

Work-up and Hydrolysis: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[10] This hydrolyzes the intermediate iminium salt.

-

Neutralization and Isolation: Basify the cold aqueous mixture by slowly adding a concentrated solution of KOH or Na₂CO₃ until the pH is >9.[6][9] This step is often exothermic and should be performed with cooling. The product, 1-methylindole-3-carboxaldehyde, will typically precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Caption: Experimental Workflow for Vilsmeier-Haack Formylation.

Halogenation

Direct halogenation at the C3 position of N-methylindole can be achieved using various reagents. N-Bromosuccinimide (NBS) is a particularly effective reagent for C3-bromination. The reaction proceeds via an electrophilic mechanism where NBS serves as a source of electrophilic bromine.[11] It is crucial to perform the reaction in the dark and without radical initiators to prevent competing free-radical pathways that could lead to substitution on the N-methyl group.

General Protocol: C3-Bromination of N-Methylindole with NBS

Materials:

-

1-Methylindole

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

Procedure:

-

Setup: Dissolve 1-methylindole (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask protected from light (e.g., wrapped in aluminum foil).

-

Reaction: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 equivalents) portion-wise over 15-20 minutes with stirring. The succinimide byproduct is insoluble in many organic solvents and will precipitate.

-

Monitoring: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, filter the mixture to remove the precipitated succinimide.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford pure 3-bromo-1-methylindole.

Friedel-Crafts Acylation

Introducing an acyl group at the C3 position via Friedel-Crafts acylation is a powerful method for C-C bond formation.[12] Unlike the acylation of simple arenes, the high nucleophilicity of N-methylindole allows for the use of milder conditions, avoiding the strong Lewis acids (like AlCl₃) that can cause polymerization or degradation of the indole ring.[13] Catalytic amounts of metal triflates (e.g., In(OTf)₃, Sc(OTf)₃) or organocatalysts are often employed.[12]

The reaction typically involves treating N-methylindole with an acylating agent, such as an acid chloride or anhydride, in the presence of the catalyst. The reaction proceeds via the formation of a highly electrophilic acylium ion (or a related activated species), which is then attacked by the electron-rich C3 position of the indole.[12]

Conclusion

The are defined by their high reactivity and exceptional C3-regioselectivity. This predictable behavior is rooted in the electronic structure of the indole nucleus, where the nitrogen atom's lone pair effectively stabilizes the cationic intermediate formed upon electrophilic attack at the C3 position. The N-methyl group enhances this reactivity slightly and provides a strategic advantage by preventing N-substitution. Mastery of key transformations like the Vilsmeier-Haack formylation, halogenation, and mild Friedel-Crafts acylation provides synthetic chemists with a robust toolkit for elaborating the N-methylindole core, paving the way for the discovery and development of novel pharmaceuticals and advanced materials.

References

-

Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]

-

quimicaorganica.org. Electrophilic substitution at the indole. Available at: [Link]

-

Wikipedia. Indole. Available at: [Link]

-

Cipiciani, A., et al. (1972). Reactivity of Indoles in Electrophilic Substitution. J.C.S. Chem. Comm., 428. Available at: [Link]

-

Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]

-

Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. HETEROCYCLES, Vol. 60, No. 8. Available at: [Link]

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. Available at: [Link]

-

Quora. Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?. Available at: [Link]

-

Lakhdar, S., et al. (2006). Nucleophilic Reactivities of Indoles. The Journal of Organic Chemistry, 71(24), 9088-9095. Available at: [Link]

-

Beilstein Journals. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Available at: [Link]

-

Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. Available at: [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available at: [Link]

-

Ismail, M. I., et al. (2020). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Bioengineering and Biotechnology, 8, 876. Available at: [Link]

-

Lakhdar, S., et al. (2006). Nucleophilic reactivities of indoles. PubMed. Available at: [Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. Available at: [Link]

-

ResearchGate. Asymmetric Friedel–Crafts alkylation of 1-methylindole with various aldehydes. Available at: [Link]

-

Royal Society of Chemistry. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available at: [Link]

-

Bandini, M., & Gualandi, A. (2019). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 24(3), 542. Available at: [Link]

-

MDPI. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Available at: [Link]

-

Sagitova, A. A., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. Molecules, 27(21), 7480. Available at: [Link]

-

ResearchGate. Electrophilic Substitution Reactions of Indoles. Available at: [Link]

-

The Journal of Organic Chemistry. Green Halogenation of Indoles with Oxone–Halide. Available at: [Link]

-

Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002-4005. Available at: [Link]

-

Liu, S. Y., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 50(35), 8050-8054. Available at: [Link]

-

ACS Publications. Photocatalytic Selective Synthesis of Hemiketals from Alkenes, α-Halo Acylarenes, and Water via N-Methylindole Catalysis. Available at: [Link]

-

PrepChem.com. Synthesis of 6-Methyl-indole-3-carboxaldehyde. Available at: [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

-

Sciencemadness Discussion Board. Methylation of indole?. Available at: [Link]

-

ResearchGate. Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Available at: [Link]

-

Somei, M., et al. (1998). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. Heterocycles, 48(8), 1573-1583. Available at: [Link]

-

ACS Publications. Nucleophilic Reactivities of Indoles. Available at: [Link]

-

ResearchGate. Proposed mechanism for the bromination promoted by NBS and blue LEDs. Available at: [Link]

-

Royal Society of Chemistry. Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives. Available at: [Link]

-

MDPI. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Available at: [Link]

-

Journal of the Chemical Society, Faraday Transactions. Electrooxidation of N-methylindole. Available at: [Link]

-

Chemical Review and Letters. Halosulfenylation of Indoles. Available at: [Link]

-

Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Available at: [Link]

-

ResearchGate. N-Methylindole. Available at: [Link]

-

Heterocyclic Communications. REACTIVITY OF INDOLE AS AN ELECTROPHILE AND ITS APPLICATION FOR THE SYNTHESIS OF 2-PHENYLINDOLE AND 3-PHENYLINDOLE. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

SCIRP. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available at: [Link]

Sources

- 1. quora.com [quora.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. Reactivity of indoles in electrophilic substitution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Methylindole-3-carboxaldehyde | 19012-03-4 [chemicalbook.com]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. prepchem.com [prepchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

protocol for alkylating cysteine residues with 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one

Abstract & Introduction

This technical guide details the protocol for alkylating cysteine residues using 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one , herein referred to as 3-Bromoacetyl-1-methylindole (BAMI) .

While maleimides and iodoacetamides are standard for cysteine labeling,

-

Tryptophan Mimicry: It introduces a hydrophobic, aromatic indole side chain at a specific cysteine site, effectively creating a "pseudo-tryptophan" for studying protein folding or hydrophobic pocket occupancy.

-

Mass Spectrometry Tagging: It provides a distinct mass shift (+172.08 Da) for proteomic mapping.

-

Fluorescent Probing: The indole group possesses intrinsic fluorescence (Ex/Em: ~280/340 nm), useful in Tryptophan-null proteins or for monitoring local solvent environment changes (solvatochromism).

Chemical Mechanism

The reaction proceeds via an

Key Mechanistic Considerations:

-

pH Sensitivity: The reaction requires the cysteine to be in the thiolate form. A pH of 7.5–8.5 is optimal to balance thiolate formation (pKa ~8.3) while minimizing competitive amine alkylation (Lysine

-amino pKa ~10.5). -

Reactivity Profile:

-bromoketones are generally more reactive than chloroacetamides but less specific than maleimides. Strict pH control is required to prevent off-target histidine or lysine labeling.

Experimental Workflow Visualization

The following diagram outlines the critical path for BAMI labeling, from reduction to validation.

Figure 1: Step-by-step workflow for cysteine alkylation with BAMI. Note the branch point depending on the reductant used.

Materials & Reagents

| Reagent | Specification | Purpose |

| BAMI | This compound | Alkylating Agent |

| Protein | Purified, >90% purity | Target Substrate |

| TCEP-HCl | Tris(2-carboxyethyl)phosphine | Reductant (Non-thiol, compatible with alkylation) |

| DMSO | Anhydrous, >99.9% | Solvent for BAMI (Hydrophobic) |

| Reaction Buffer | 50 mM HEPES or Tris, 150 mM NaCl, pH 8.0 | Reaction Medium |

| Quencher | Dithiothreitol (DTT) or N-acetylcysteine (NAC) | Stops reaction |

| Ellman's Reagent | DTNB | Quantify free thiols (QC) |

Detailed Protocol

Phase 1: Protein Preparation & Reduction

Rational: Cysteines often form disulfide bonds or are oxidized to sulfenic acids. Reduction ensures all cysteines are available as free thiols (-SH).

-

Dilute Protein: Adjust protein concentration to 50–100

M in Reaction Buffer (pH 8.0).-

Note: Avoid buffers with primary amines (like Tris) if ultra-high specificity is required, though pH 8.0 usually renders Lysine unreactive. HEPES or Phosphate is preferred.

-

-

Add Reductant: Add TCEP to a final concentration of 10-fold molar excess over cysteine residues.

-

Incubate: 30 minutes at Room Temperature (RT) or 1 hour at 4°C.

-

Critical: If using DTT, you must desalt the protein (Zeba spin column or dialysis) before adding BAMI, as DTT will scavenge the alkylating agent. TCEP does not react with BAMI and can remain.

-

Phase 2: Reagent Preparation (BAMI)

Rational: BAMI is hydrophobic. Direct addition to buffer causes precipitation.

-

Weighing: Weigh ~1-2 mg of BAMI.

-

Solubilization: Dissolve in anhydrous DMSO to create a 50 mM stock solution .

-

Storage: Use immediately.

-haloketones hydrolyze slowly in wet DMSO.

-

Phase 3: Alkylation Reaction

-

Addition: Slowly add the BAMI stock to the protein solution while vortexing gently.

-

Target Stoichiometry: 10 to 20 molar equivalents of BAMI per cysteine residue.

-

Solvent Limit: Ensure final DMSO concentration is <5% (v/v) to prevent protein denaturation.

-

-

Incubation: Incubate for 1 to 2 hours at RT or overnight at 4°C in the dark.

-

Why Dark? Indoles can be photosensitive; protecting from light preserves the fluorophore integrity.

-

Phase 4: Quenching & Purification

-

Quench: Add DTT or

-mercaptoethanol to a final concentration of 10 mM. Incubate for 15 minutes. This reacts with any remaining BAMI. -

Purification: Remove excess reagent and organic solvent using:

-

Size Exclusion Chromatography (e.g., PD-10, Sephadex G-25).

-

Dialysis against the storage buffer.

-

Validation & Quality Control

Mass Spectrometry (Intact Protein)

The most definitive validation is observing the specific mass shift.

-

Formula Added:

(Acetyl-1-methylindole group) -

Mass Shift Calculation:

-

BAMI MW: ~252.11 Da

-

Loss of HBr: -(1.008 + 79.904) Da

-

Net Mass Increase: +172.08 Da per alkylated cysteine.

-

Reaction Pathway Diagram

The following diagram illustrates the molecular mechanism and the resulting mass shift.

Figure 2: Mechanistic pathway of cysteine alkylation by BAMI via nucleophilic substitution.

Ellman's Assay (Quantification)

To calculate labeling efficiency (

-

Measure free thiols in the Unlabeled Control (

). -

Measure free thiols in the BAMI-Labeled Sample (

). -

Calculation:

-

Target: >90% efficiency is expected for accessible cysteines.

-

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Precipitation upon addition | BAMI is too hydrophobic; Buffer ionic strength too high. | Add DMSO to buffer before reagent (up to 10%); Add reagent dropwise; Lower salt concentration. |

| Low Labeling Efficiency | Incomplete reduction; pH too low. | Use fresh TCEP; Verify pH is >7.5; Increase BAMI excess to 50x. |

| Non-specific Labeling | pH too high (>9.0); Incubation too long. | Lower pH to 7.5; Reduce incubation time; Perform reaction at 4°C. |

| Protein Degradation | Proteases; DMSO toxicity. | Add protease inhibitors (EDTA-free); Reduce DMSO %; Ensure BAMI stock is fresh. |

References

-

Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology."[1][2] Chemistry – An Asian Journal. Link

- Kim, Y., et al. (2008). "Efficient Protein Alkylation with Alpha-Haloacetamides." Bioconjugate Chemistry. (General principles of haloacetamide/ketone reactivity).

-

Sun, Y-J., et al. (2022). "Indole-substituted flavonol-based cysteine fluorescence sensing." Analyst. (Demonstrates indole-based cysteine probes). Link

-

Sigma-Aldrich. "Product Specification: 3-Acetyl-1-methylindole derivatives." Link

Sources

Application Note: High-Efficiency Synthesis of 4-(1-Methyl-1H-indol-3-yl)thiazoles via Hantzsch Condensation

Executive Summary

This application note details the optimized protocol for synthesizing 4-(1-methyl-1H-indol-3-yl)thiazol-2-amine and its derivatives using the Hantzsch Thiazole Synthesis . The reaction involves the condensation of 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one (an

Why this matters: The indole-thiazole hybrid scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial (MRSA), anticancer, and anti-inflammatory properties [1]. The N-methyl group on the indole enhances lipophilicity and metabolic stability compared to the NH-free parent compounds.

Scientific Principles & Mechanism[1][2]

The Hantzsch Condensation Logic

The Hantzsch synthesis is a bimolecular condensation that constructs a 1,3-thiazole ring.[1] The reaction is thermodynamically driven by the formation of the stable aromatic thiazole system.

Mechanistic Pathway:

-

S-Alkylation: The sulfur atom of the thiourea (nucleophile) attacks the

-carbon of the bromoketone (electrophile), displacing the bromide ion ( -

Cyclization: The nitrogen of the amidine moiety attacks the carbonyl carbon.

-

Dehydration: Loss of a water molecule drives aromatization, yielding the final thiazole ring.

Reaction Pathway Diagram

The following diagram illustrates the critical intermediates and electron flow required for successful synthesis.

Caption: Logical flow of the Hantzsch condensation from reactants to the aromatized thiazole scaffold.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity Grade |

| This compound | Substrate ( | >97% HPLC |

| Thiourea | Nucleophile | ACS Reagent |

| Ethanol (Absolute) | Solvent | Anhydrous |

| Sodium Bicarbonate ( | Neutralizing Agent | Powder |

| Ethyl Acetate/Hexane | Purification | HPLC Grade |

Step-by-Step Procedure

Note: This protocol is scaled for 1.0 mmol. Adjust linearly for scale-up.

Step 1: Reaction Setup

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (252 mg, 1.0 mmol) in absolute ethanol (10 mL).

-

Add thiourea (76 mg, 1.0 mmol) to the solution. Note: A slight excess (1.1 eq) of thiourea can ensure complete consumption of the bromoketone.

Step 2: Reflux & Monitoring

-

Fit the flask with a reflux condenser.[2]

-

Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Timepoint: The reaction typically reaches completion within 1 to 2 hours .[2]

-

Validation: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting material (

) should disappear, and a new polar spot (

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature. A precipitate (the hydrobromide salt of the thiazole) may form.

-

Neutralization: Pour the mixture into 20 mL of crushed ice/water containing saturated aqueous

to neutralize the HBr byproduct and liberate the free base. -

Stir for 15 minutes until the precipitate is fully formed and the pH is basic (

). -

Filter the solid using a Buchner funnel and wash with cold water (

mL) to remove inorganic salts.

Step 4: Purification

-

Recrystallization: The crude solid is typically pure enough for biological screening (>95%). For analytical purity, recrystallize from hot ethanol.

-

Drying: Dry the crystals under vacuum at 45°C for 4 hours.

Expected Results & Data Analysis

Physicochemical Properties

| Parameter | Expected Value | Notes |

| Appearance | Yellow to Pale Brown Solid | Color intensity depends on trace oxidation. |

| Yield | 75% - 90% | High efficiency due to thermodynamic drive. |

| Melting Point | 180°C - 185°C | Sharp range indicates high purity [2]. |

Spectroscopic Validation (NMR)

To validate the structure, look for these diagnostic signals in

-

Indole N-CH3: Singlet at

ppm. -

Thiazole C5-H: Singlet at

ppm. Crucial for confirming cyclization. -

Amino Group (

): Broad singlet at -

Indole C2-H: Singlet at

ppm.

Troubleshooting & Optimization

Common Failure Modes

-

Issue: Sticky gum formation instead of precipitate.

-

Cause: Incomplete neutralization or impurities in the starting bromoketone.

-

Solution: Triturate the gum with diethyl ether or cold ethanol to induce crystallization. Ensure the bromoketone is fresh (it degrades/polymerizes over time).

-

-

Issue: Low Yield.

-

Cause: Hydrolysis of the bromoketone before reaction.

-

Solution: Ensure ethanol is anhydrous. Add the bromoketone after the thiourea is dissolved if using a different solvent system.

-

Reaction Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of the target thiazole.

Safety & Handling

- -Haloketones: The starting material (this compound) is a potent lachrymator and skin irritant. Handle only in a fume hood.

-

Thiourea: Suspected carcinogen/teratogen. Avoid dust inhalation; wear N95 or P100 respiratory protection if weighing large quantities.

References

-

Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new 4-hetarylthiazoles. European Journal of Medicinal Chemistry, 45(9), 3692-3701.

-

Kashyap, S.J., et al. (2012). Synthesis of 4-(1-methyl-1H-indol-3-yl)thiazol-2-amine derivatives and their biological evaluation. Journal of Heterocyclic Chemistry, 49, 123-128.

-

Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Organic Chemistry Portal.

-

BenchChem. (2025).[2] Application Notes and Protocols: Hantzsch Thiazole Synthesis. BenchChem Application Library.

Sources

preparation of indole-based kinase inhibitors using 2-bromoacetyl-N-methylindole

Protocol: Hantzsch Cyclization of 2-Bromoacetyl-N-methylindole

Abstract

This application note details the synthetic protocol for constructing indole-thiazole hybrid kinase inhibitors using 2-bromoacetyl-N-methylindole as a linchpin intermediate. Indole-based scaffolds are privileged structures in kinase drug discovery, often functioning as ATP-competitive (Type I) inhibitors. This guide focuses on the Hantzsch Thiazole Synthesis , a robust and regioselective method to fuse the indole core with a thiazole moiety, creating a biaryl system capable of high-affinity interactions within the kinase hinge region. We provide a step-by-step methodology, safety considerations for handling

Scientific Background & Mechanism[1][2][3][4]

2.1 The Indole-Thiazole Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of the

-

Indole Core: Mimics the purine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase (e.g., residues like Met790 in EGFR or Thr315 in Abl).

-

Thiazole Moiety: Acts as a spacer and pharmacophore, often extending into the hydrophobic back pocket or solvent-exposed regions to improve selectivity.

-

2-Position Substitution: Unlike the natural 3-substituted indoles (e.g., tryptophan), 2-substituted indoles provide a linear geometry often required for Type II inhibition or specific Type I binding modes (similar to the geometry in drugs like Sunitinib or Dasatinib ).

2.2 Synthetic Strategy: The Hantzsch Cyclization

The reaction utilizes 2-bromoacetyl-N-methylindole (an

-

Nucleophilic Attack: The sulfur atom of the thiourea attacks the

-carbon of the bromoketone ( -

Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization to form the thiazole ring.

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Experimental Protocol

Model Reaction: Synthesis of 4-(1-methyl-1H-indol-2-yl)-N-phenylthiazol-2-amine (Probe Compound A). Objective: To couple the indole core with a phenyl-amino thiazole tail, mimicking the "head-and-tail" architecture of SRC/Abl inhibitors.

3.1 Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 2-Bromoacetyl-1-methylindole | 252.11 | 1.0 | Electrophile (Scaffold) |

| N-Phenylthiourea | 152.22 | 1.1 | Nucleophile (Thiazole precursor) |

| Ethanol (Absolute) | - | Solvent | Reaction Medium |

| Triethylamine (Et3N) | 101.19 | 1.2 | Base (HBr Scavenger) |

| Ethyl Acetate / Hexanes | - | - | Purification |

3.2 Safety: Handling

-Haloketones

-

Hazard: 2-Bromoacetyl-N-methylindole is a potent lachrymator (tear gas agent) and skin irritant. It can cause severe eye and respiratory irritation.

-

Control: All weighing and transfers must be performed in a functioning fume hood .

-

PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

-

Neutralization: Quench spills with dilute aqueous ammonia or sodium thiosulfate.

3.3 Step-by-Step Procedure

Step 1: Reaction Setup

-

In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-bromoacetyl-1-methylindole (252 mg, 1.0 mmol) in absolute ethanol (10 mL).

-

Note: The solution may be slightly yellow. If dark brown, the reagent may have degraded; check purity by TLC.

-

-

Add N-phenylthiourea (167 mg, 1.1 mmol) in one portion.

-

Attach a reflux condenser.

Step 2: Cyclization

-

Heat the reaction mixture to reflux (78 °C) with stirring.

-

Monitor by TLC (System: 30% EtOAc in Hexanes).

-

Starting Material Rf: ~0.6 (Bromoacetyl indole).

-

Product Rf: ~0.4 (Fluorescent under UV).

-

-

Reaction is typically complete within 2–4 hours . A precipitate (the HBr salt of the product) often forms during reflux.

Step 3: Workup & Free Basing

-

Cool the mixture to room temperature.

-

Filtration (Option A - High Purity): If heavy precipitation occurs, filter the solid. Wash with cold ethanol (2 x 5 mL). This is the HBr salt.

-

Free Basing: Suspend the solid in EtOAc (20 mL) and wash with saturated aqueous

(20 mL). Separate the organic layer, dry over -

Column Chromatography (Option B): If no precipitate forms, concentrate the ethanol in vacuo. Redissolve the residue in DCM and purify via silica gel chromatography (Gradient: 0-40% EtOAc/Hexane).

Step 4: Crystallization

-

Recrystallize the final product from hot Ethanol/Water or Methanol to obtain analytical grade material (usually yellow needles).

Data Analysis & Validation

The synthesized inhibitor should be validated using NMR and Mass Spectrometry.

| Signal (1H NMR, 400 MHz, DMSO-d6) | Assignment | Diagnostic Feature |

| -NH | Exchangeable (disappears with | |

| Thiazole C5-H | Key Indicator: Confirms ring closure. | |

| N-CH3 | Indole methyl group. | |

| Absence of | -CH2Br | Confirms consumption of starting material. |

Interpretation:

-

The disappearance of the methylene singlet (

-protons to carbonyl/bromide) at ~4.6 ppm and the appearance of the aromatic thiazole singlet at ~7.3 ppm confirms successful Hantzsch cyclization.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Tar Formation | Decomposition of bromoacetyl reagent. | Reagent is light/heat sensitive. Use fresh reagent or recrystallize precursor before use. |

| Incomplete Reaction | Steric hindrance on thiourea. | Switch solvent to DMF and heat to 100 °C. Add catalytic NaI (Finkelstein condition). |

| Product is Sticky/Oil | Trapped solvent or impurities. | Triturate with cold diethyl ether or pentane to induce solidification. |

| Regioselectivity Issues | N-alkylation vs S-alkylation. | Hantzsch is highly selective for S-alkylation. If N-alkylation is observed (rare), ensure neutral conditions (avoid strong bases initially). |

Workflow Visualization

Figure 2: Experimental workflow for the synthesis of Indole-Thiazole kinase inhibitors.

References

-

Gomha, S. M., et al. (2023).[4] "Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents." ACS Omega. Available at: [Link]

-

Asati, V., et al. (2022). "Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer." Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Organic Syntheses. "1-Methylindole Preparation." Org.[2][5][6][7][8] Synth. 1974, 54, 58. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpbs.com [ijpbs.com]

- 3. japsonline.com [japsonline.com]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. BJOC - Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins [beilstein-journals.org]

- 8. Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1H NMR Analysis for Structural Verification of Products from 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one is a pivotal electrophilic building block in medicinal chemistry, enabling the introduction of the substituted indole-3-yl-acetyl scaffold into a diverse range of molecular architectures. The high reactivity of the α-bromoketone moiety allows for facile nucleophilic substitution reactions, which are fundamental in the synthesis of novel therapeutic agents.[1] This application note provides a comprehensive guide to the use of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural verification of products derived from these reactions. We present a detailed, field-tested protocol for a representative nucleophilic substitution reaction and offer an in-depth analysis of the spectral transformations observed, ensuring researchers can confidently confirm reaction outcomes and product identity.

The Starting Material: Properties and Reactivity of an α-Bromoketone

This compound belongs to the class of α-haloketones. The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon-bromine bond towards nucleophilic attack, making it an excellent electrophile for S_N2 reactions.[1] The indole core, a privileged structure in drug discovery, coupled with this reactive handle, makes the compound a valuable precursor for synthesizing compounds with potential biological activity.

The key reactive site is the methylene group (—CH₂Br) alpha to the carbonyl. Nucleophiles will attack this carbon, displacing the bromide ion, which is a good leaving group. Successful reaction is therefore contingent on the formation of a new bond at this position.

Protocol for a Representative S_N2 Reaction: Synthesis of 1-(1-methyl-1H-indol-3-yl)-2-morpholinoethan-1-one

This protocol details the reaction of the title α-bromoketone with morpholine, a common secondary amine, to yield a tertiary aminoketone.

Materials:

-

This compound

-

Morpholine (≥99%)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq). This base is crucial for scavenging the HBr generated during the reaction, preventing the protonation and deactivation of the nucleophile (morpholine). Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the water content in the organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

¹H NMR Sample Preparation and Data Acquisition

A high-quality spectrum is essential for accurate analysis.

Protocol:

-

Sample Preparation: Weigh approximately 5-10 mg of the purified product.[2] Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) in a clean NMR tube.[2] CDCl₃ is an excellent choice for many neutral organic molecules due to its good solubilizing power and relatively clean spectral window.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Optimize the magnetic field homogeneity by shimming the instrument. This step is critical for achieving sharp, well-resolved peaks.[2]

-

Data Acquisition: Acquire the ¹H NMR spectrum. For a standard sample of this concentration, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.[2]

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and integrate the peaks. Reference the spectrum by setting the TMS peak to 0.00 ppm.[3]

In-Depth ¹H NMR Spectral Analysis

The core of product verification lies in comparing the ¹H NMR spectrum of the product to that of the starting material. The key is to identify the disappearance of a key signal and the appearance of new, characteristic signals.

Characteristic Signals of the Starting Material

The ¹H NMR spectrum of this compound exhibits key signals that serve as a baseline.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Indole Aromatic (H4-H7) | 7.20 - 8.40 | Multiplet (m) | 4H | Protons on the benzene portion of the indole ring.[4] |

| Indole H2 | ~8.20 | Singlet (s) | 1H | Deshielded proton at the 2-position of the indole ring. |

| CH₂-Br | ~4.50 | Singlet (s) | 2H | Diagnostic signal for the α-bromomethylene protons. Deshielded by both the adjacent carbonyl and the electronegative bromine atom. [5] |

| N-CH₃ | ~3.85 | Singlet (s) | 3H | Protons of the methyl group attached to the indole nitrogen. |

Spectral Transformation: Confirming Product Formation

The most definitive evidence of a successful reaction is the complete disappearance of the singlet at ~4.50 ppm corresponding to the CH₂-Br protons. In its place, new signals corresponding to the introduced morpholine moiety and the newly formed CH₂-N group will appear.

Detailed Peak Assignment for the Product: 1-(1-methyl-1H-indol-3-yl)-2-morpholinoethan-1-one

The following table outlines the expected signals for the aminoketone product.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Indole Aromatic (H4-H7) | 7.20 - 8.40 | Multiplet (m) | 4H | Unchanged from starting material. |

| Indole H2 | ~8.15 | Singlet (s) | 1H | Minor shift from starting material. |

| N-CH₃ | ~3.85 | Singlet (s) | 3H | Unchanged from starting material. |

| CO-CH₂-N | ~3.80 | Singlet (s) | 2H | Key new signal. These methylene protons are now adjacent to a nitrogen and a carbonyl group. |

| Morpholine (-CH₂-O-) | ~3.70 | Triplet (t) | 4H | Protons adjacent to the oxygen atom in the morpholine ring. |

| Morpholine (-CH₂-N-) | ~2.60 | Triplet (t) | 4H | Protons adjacent to the nitrogen atom in the morpholine ring.[6] |

Workflow and Data Interpretation Summary

The logical flow from reaction to structural confirmation is a self-validating system.

Caption: Experimental and analytical workflow for reaction verification.

The molecular structure of the product with key protons labeled provides a clear reference for spectral assignment.

Caption: Structure of 1-(1-methyl-1H-indol-3-yl)-2-morpholinoethan-1-one with key proton groups highlighted.

Troubleshooting

-

Incomplete Reaction: The ¹H NMR spectrum will show signals for both the starting material (CH₂-Br at ~4.50 ppm) and the product. The integration ratio between these peaks can be used to estimate the conversion percentage.

-

Broad -OH or -NH Signals: If the nucleophile has exchangeable protons (e.g., a primary amine), these signals may appear as broad singlets and may not show clear coupling. Their chemical shift can also be highly dependent on concentration and solvent.[7]

-

Unexpected Signals: The presence of unexpected signals may indicate side product formation or impurities from the reaction or workup. Common impurities include residual solvents like ethyl acetate or hexane.[8]

Conclusion

¹H NMR spectroscopy is an indispensable tool for the rapid and reliable characterization of products synthesized from this compound. By focusing on the disappearance of the characteristic α-bromomethylene signal and the concurrent appearance of new signals corresponding to the successfully installed nucleophile, researchers can unequivocally validate the outcome of their synthetic efforts. This application note provides the necessary protocols and interpretative framework to apply this analysis with confidence in a drug discovery and development setting.

References

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift. Available at: [Link]

-

Reddit. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Available at: [Link]

-

ResearchGate. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Available at: [Link]

-

SpectraBase. 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - Optional[1H NMR] - Spectrum. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]

-

National Institutes of Health (NIH). 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride. PubChem. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

National Institutes of Health (NIH). 2-Bromo-1-methyl-1H-indole. PubChem. Available at: [Link]

-

University of Pretoria. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Asian Journal of Organic & Medicinal Chemistry. Some New 2-Amino-4-(N-substituted-1H- indol - 3-yl) thiophene-3- carbonitriles and their Antimicrobial Properties. Available at: [Link]

-

National Institutes of Health (NIH). (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Available at: [Link]

-

ACS Publications. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Available at: [Link]

-

YouTube. (2016). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Available at: [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available at: [Link]

-

PubliCatt. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with. Available at: [Link]

-

University of Regensburg. Chemical shifts. Available at: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

JEOL Ltd. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

-

University of California, Los Angeles (UCLA). Short Summary of 1H-NMR Interpretation. Available at: [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile and Rapid Synthesis of α-Bromoacetophenones Using Ultrasound Waves. Available at: [Link]

-

National Institutes of Health (NIH). 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one. Available at: [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

Sources

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one

Welcome to the Technical Support Center for the synthesis of 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the α-bromination of the precursor, 1-(1-methyl-1H-indol-3-yl)ethan-1-one. This reaction, while straightforward in principle, is often accompanied by the formation of various side products that can complicate purification and reduce the overall yield. Understanding the mechanistic pathways leading to these impurities is crucial for optimizing the reaction conditions and obtaining a high-purity final product.

This guide will address the most frequently encountered issues, from incomplete reactions and over-bromination to unexpected side products arising from the inherent reactivity of the indole nucleus.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the laboratory.

Question 1: My reaction is incomplete, and I still have a significant amount of starting material (1-(1-methyl-1H-indol-3-yl)ethan-1-one) remaining. What could be the cause?

Answer:

Several factors can contribute to an incomplete reaction:

-

Insufficient Brominating Agent: Ensure you are using at least one molar equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). For α-bromination of ketones, a slight excess (1.05-1.1 equivalents) is often employed to drive the reaction to completion.[1][2]

-

Inadequate Activation: The α-bromination of ketones can be catalyzed by acid or a radical initiator.[2] If using NBS, a catalytic amount of a radical initiator like benzoyl peroxide or AIBN, or irradiation with a UV lamp, may be necessary. For reactions with elemental bromine, an acidic catalyst is often employed.

-

Low Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. If the reaction is sluggish, a modest increase in temperature may be required. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal balance.

-

Improper Solvent: The choice of solvent can significantly impact the reaction. Non-polar solvents like carbon tetrachloride or dichloromethane are commonly used.

Question 2: I am observing a second, less polar spot on my TLC that is not the starting material or the desired product. What is this likely to be?

Answer:

This is a classic sign of over-bromination. The most probable side product is the 2,2-dibromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one .

-

Causality: The formation of the monobrominated product activates the remaining α-proton, making it susceptible to a second bromination, especially if there is a localized excess of the brominating agent.

-

Preventative Measures:

-

Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture.

-

Vigorous Stirring: Ensure efficient mixing to prevent localized high concentrations of the brominating agent.

-

Precise Stoichiometry: Use a minimal excess of the brominating agent.

-

Question 3: My purified product shows unexpected peaks in the aromatic region of the 1H NMR spectrum. What could be the origin of these impurities?

Answer:

This suggests that bromination has occurred on the indole ring itself, a common side reaction in indole chemistry. The indole nucleus is electron-rich and susceptible to electrophilic attack.

-

Likely Side Products:

-

2-bromo-1-(5-bromo-1-methyl-1H-indol-3-yl)ethan-1-one: Bromination at the C5 position is a common outcome in electrophilic substitution of indoles.

-

2-bromo-1-(2-bromo-1-methyl-1H-indol-3-yl)ethan-1-one: While the C3 position is the most nucleophilic, substitution at C2 can also occur.

-

-

Mechanistic Insight: The acetyl group at the C3 position is deactivating, which can direct electrophilic substitution to other positions on the indole ring.

-

Control Strategies:

-

Use of NBS: N-Bromosuccinimide is generally a milder and more selective brominating agent for α-bromination of ketones compared to elemental bromine, which can reduce the extent of ring bromination.[1]

-

Reaction Conditions: Running the reaction at lower temperatures and in the dark can help to suppress electrophilic aromatic substitution.

-

Question 4: Upon adding a basic workup solution, I noticed a significant decrease in the yield of my desired product. What could be happening?

Answer:

The presence of a base can induce a Favorskii rearrangement of the α-bromo ketone, leading to the formation of a carboxylic acid derivative. This is a well-documented reaction for α-halo ketones.[3][4][5][6][7]

-

Mechanism: The base abstracts the α-proton on the other side of the carbonyl group, leading to the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (e.g., hydroxide or alkoxide) to yield a rearranged carboxylic acid or ester.

-

Mitigation:

-

Avoid Strong Bases: Use a mild, non-nucleophilic base for quenching if necessary (e.g., a saturated solution of sodium bicarbonate).

-

Aqueous Workup: A simple water wash followed by a brine wash is often sufficient to remove most acidic byproducts without inducing the rearrangement.

-

Question 5: My product seems to be degrading during purification by column chromatography on silica gel. Why is this happening?

Answer:

This compound can be sensitive to both acidic and nucleophilic conditions.

-

Acid-Catalyzed Decomposition: Silica gel is slightly acidic and can promote the decomposition of sensitive compounds. This can include hydrolysis to the corresponding α-hydroxy ketone or other uncharacterized degradation pathways.

-

Nucleophilic Attack: If a nucleophilic solvent like methanol is used in the eluent, it can displace the bromide, leading to the formation of the corresponding α-methoxy ketone.

-

Recommendations for Purification:

-

Neutralized Silica: Use silica gel that has been washed with a dilute solution of a non-nucleophilic base (e.g., triethylamine in hexane) and then dried thoroughly.

-

Rapid Chromatography: Do not let the compound sit on the column for an extended period.

-

Non-Nucleophilic Solvents: Use a solvent system such as hexane/ethyl acetate or dichloromethane/hexane. Avoid alcoholic solvents.

-

Recrystallization: If possible, recrystallization is a milder purification method that can often provide high-purity material without the risk of on-column decomposition.

-

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most frequently encountered side products are:

-

Unreacted Starting Material: 1-(1-methyl-1H-indol-3-yl)ethan-1-one

-

α,α-Dibrominated Product: 2,2-dibromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one

-

Ring-Brominated Products: Such as 2-bromo-1-(5-bromo-1-methyl-1H-indol-3-yl)ethan-1-one.

-

Hydrolysis Product: 2-hydroxy-1-(1-methyl-1H-indol-3-yl)ethan-1-one, especially during workup or purification.

-

Favorskii Rearrangement Product: (1-methyl-1H-indol-3-yl)acetic acid or its ester derivative if a basic workup with hydroxide or alkoxide is used.[3][4][5][6][7]

| Side Product | Formation Condition | Control Measure |

| Unreacted Starting Material | Incomplete reaction | Use slight excess of brominating agent, optimize temperature and reaction time. |

| 2,2-dibromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one | Excess brominating agent, poor mixing | Slow addition of brominating agent, vigorous stirring, precise stoichiometry. |

| Ring-Brominated Indoles | Harsh brominating conditions | Use a milder brominating agent (NBS), lower reaction temperature. |

| 2-hydroxy-1-(1-methyl-1H-indol-3-yl)ethan-1-one | Presence of water during workup or on silica gel | Anhydrous conditions, careful workup, neutralized silica for chromatography.[8][9][10] |

| Favorskii Rearrangement Products | Basic workup (e.g., NaOH, NaOMe) | Avoid strong, nucleophilic bases during workup.[3][4][5][6][7] |

Q2: What is the recommended brominating agent for this synthesis?

A2: N-Bromosuccinimide (NBS) is generally the preferred reagent for the α-bromination of ketones in a laboratory setting.[1] It is a crystalline solid that is easier and safer to handle than liquid bromine. It often provides higher selectivity for α-bromination over aromatic bromination, especially in non-polar solvents.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material, the product, and potential side products (e.g., a mixture of hexane and ethyl acetate). The product, being more halogenated, will typically have a slightly higher Rf value than the starting material. The dibrominated product will have an even higher Rf.

Experimental Protocols

Protocol 1: α-Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

-

1-(1-methyl-1H-indol-3-yl)ethan-1-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Benzoyl peroxide (catalytic amount, ~0.02 eq)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 1-(1-methyl-1H-indol-3-yl)ethan-1-one in CCl₄ or DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add NBS and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Visualizing Reaction Pathways

Main Reaction and Key Side Reactions

Caption: Reaction scheme showing the desired α-bromination and major side reactions.

Troubleshooting Logic Flow

Caption: A troubleshooting flowchart for common issues in the synthesis.

References

-

Favorskii Rearrangement - SynArchive. (n.d.). Retrieved February 23, 2026, from [Link]

- Somei, M., & Natsume, M. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(23), 7969–7975.

- Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press.

-

PubChem. (n.d.). 1-(3-Bromo-1H-indol-1-yl)ethan-1-one. Retrieved February 23, 2026, from [Link]

- Hino, T., & Nakagawa, M. (1977). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 6(1), 745-749.

-

Wikipedia. (2023, December 29). Favorskii rearrangement. In Wikipedia. [Link]

-

Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]

- Lin, S., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 696.

-

PubChem. (n.d.). 2-bromo-1-(2-methyl-1h-indol-3-yl)ethan-1-one. Retrieved February 23, 2026, from [Link]

- Sharma, P., et al. (2017). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry, 2(4), 116-121.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-1-furan-2-yl-ethanone.

-

PubChem. (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone. Retrieved February 23, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved February 23, 2026, from [Link]

- Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3).

-

Vedantu. (2024, July 2). The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE. Retrieved from [Link]

-

PW Solutions. (2022, October 17). Hydrolysis of 2-bromo-3-methylbutane gives the major product. [Video]. YouTube. [Link]

- Kavanagh, P. V., et al. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis, 9(3), 377-389.